2-Phenoxyethyl 3-(acetyloxy)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters are typically synthesized through the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For 2-Phenoxyethyl 3-(acetyloxy)propanoate, the synthesis involves the reaction of 2-phenoxyethanol with 3-(acetyloxy)propanoic acid. The reaction is usually carried out under reflux conditions with concentrated sulfuric acid as the catalyst .
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves similar principles but is optimized for higher yields and purity. The process may include continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-(acetyloxy)propanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed with dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Produces 2-phenoxyethanol and 3-(acetyloxy)propanoic acid.
Transesterification: Results in the formation of a new ester and an alcohol.
Scientific Research Applications
2-Phenoxyethyl 3-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and as a preservative in biological samples.
Medicine: Explored for its use in drug formulations and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-(acetyloxy)propanoate involves its interaction with biological membranes and proteins. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
2-Phenoxyethyl 3-(acetyloxy)propanoate stands out due to its unique combination of phenoxy and acetyloxy groups, which confer specific chemical and biological properties.
Properties
CAS No. |
60359-76-4 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-phenoxyethyl 3-acetyloxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-11(14)16-8-7-13(15)18-10-9-17-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
XVHCBQNHCHBYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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